Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-(2,4-dichlorophenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12;/h3-4,6,13H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIXPCVIZGBYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained in bulk quantities and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are distinguished by variations in substituent positions, additional functional groups, and applications. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Differences
Substituent Position Effects :
- Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate HCl has chlorine atoms at the 2- and 4-positions of the phenyl ring, which may enhance electrophilic reactivity and lipophilicity compared to analogs like Ethyl 2-(3-chlorophenyl)ethanecarboximidate HCl . The 2,4-dichloro configuration is common in antifungal agents (e.g., Miconazole) due to improved membrane permeability .
- Methoxy or allyloxy substituents (e.g., Imazalil) introduce steric bulk and alter solubility, favoring agrochemical applications .
Functional Group Influence :
- The carboximidate group in the target compound distinguishes it from imidazole-containing analogs (e.g., Miconazole, Imazalil). Imidazole rings confer antifungal activity via cytochrome P450 inhibition, while carboximidates may act as reactive intermediates in synthesis .
- Oxime-substituted analogs (e.g., Compound 1-004) exhibit modified bioactivity profiles, such as improved pest control efficacy, due to the oxime group’s nucleophilic reactivity .
Physicochemical Properties :
Biological Activity
Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of carboximidate compounds. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its antifungal, antibacterial, and anti-inflammatory properties.
Antifungal Activity
In vitro studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi. For instance, it has been shown to inhibit the growth of Candida albicans and other non-albicans species. The mechanism appears to involve the disruption of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
- Case Study : In a study evaluating the efficacy of this compound against Candida species, the compound inhibited ergosterol production significantly at concentrations as low as 4 ng/mL. This inhibition was comparable to that observed with fluconazole at higher concentrations .
| Concentration (ng/mL) | Inhibition (%) |
|---|---|
| 4 | 82 |
| 10 | 90 |
| 20 | 95 |
Antibacterial Activity
Research indicates that this compound also possesses antibacterial properties against gram-negative bacteria. Its activity has been compared to standard antibiotics like ciprofloxacin.
- Findings : The compound showed moderate antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various bacterial strains.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Ergosterol Biosynthesis : Similar to other antifungals, it disrupts ergosterol synthesis essential for maintaining fungal cell membrane integrity.
- Phospholipase A2-like Activity Inhibition : The compound has been identified as an inhibitor of phospholipase A2-like activity in Candida species, which may contribute to its antifungal effects .
Toxicity and Safety Profile
The toxicity profile of this compound has been evaluated in several studies. It demonstrated low cytotoxicity against human cell lines (MRC5), suggesting a favorable therapeutic index.
- Toxicity Data : In animal models, doses up to 20 mg/kg did not result in significant adverse effects, indicating that the compound may be safe for further development.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride, and what purity thresholds are critical for research applications?
Methodological Answer: The synthesis typically involves condensation of 2,4-dichlorophenylacetonitrile with ethyl orthoformate under acidic conditions, followed by hydrochlorination. Key steps include:
- Reagent Selection: Use anhydrous HCl for hydrochlorination to avoid hydrolysis side reactions .
- Purification: Recrystallization from ethanol/ether mixtures achieves >98% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Critical Thresholds: Purity ≥95% is essential for biological assays to prevent interference from imidazole or unreacted nitrile by-products .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a mobile phase of 60:40 acetonitrile/0.1% phosphoric acid with UV detection at 254 nm for quantification .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during experimental design?
Methodological Answer: Contradictory solubility reports (e.g., high in DMSO but low in ethanol) may arise from polymorphic forms or residual salts. To address this:
- Polymorph Screening: Conduct differential scanning calorimetry (DSC) to identify crystalline forms affecting solubility .
- Ion-Pairing Effects: Test solubility in buffered solutions (pH 1–7) to assess hydrochloride salt dissociation, which impacts polar solvent compatibility .
- Standardization: Pre-dry the compound under vacuum (40°C, 24 hr) to eliminate hygroscopic effects .
Q. What strategies optimize reaction conditions to minimize by-products during carboximidate synthesis?
Methodological Answer: By-products like ethyl 2-(2,4-dichlorophenyl)acetate often form via hydrolysis. Mitigation strategies include:
- Temperature Control: Maintain reactions at 0–5°C during imidate formation to suppress esterification .
- Catalyst Selection: Use ZnCl2 (0.5 eq) instead of H2SO4 to reduce acid-catalyzed side reactions .
- In Situ Monitoring: Employ FTIR to track nitrile conversion (disappearance of ~2240 cm⁻¹ peak) and halt reactions at 90% completion .
Q. How does the compound’s structural motif influence its bioactivity in receptor-binding studies?
Methodological Answer: The 2,4-dichlorophenyl group enhances lipophilicity, facilitating membrane penetration, while the carboximidate ester acts as a prodrug moiety. For example:
- Dopamine Receptor Studies: The dichlorophenyl group mimics tyrosine’s aromatic ring, enabling competitive binding assays (IC50 ~2.5 µM in D2 receptor models) .
- Enzyme Inhibition: The imidate group reacts reversibly with serine hydrolases, as shown in kinetic studies using fluorogenic substrates (Ki = 0.8 µM) .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points (e.g., 140–150°C vs. 155–160°C) be investigated?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Confirm decomposition vs. melting events. A 5% mass loss below 150°C suggests impurities lowering the observed mp .
- Cross-Validate Purity: Compare HPLC purity (≥98% vs. ≤90%) across studies; impurities like residual ethyl orthoformate depress melting points .
- Crystallinity: Use X-ray diffraction (XRD) to identify amorphous content affecting thermal properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
